4-Methyl-3-propoxybenzoic acid
Overview
Description
“4-Methyl-3-propoxybenzoic acid” is a chemical compound with the empirical formula C11H14O4 and a molecular weight of 210.23 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-Methyl-3-propoxybenzoic acid” can be represented by the SMILES stringCCCOc1cc(ccc1OC)C(O)=O
. This indicates the presence of a propoxy group (CCCO), a methoxy group (OC), and a carboxylic acid group (C(O)=O) on a benzene ring.
Scientific Research Applications
Solubility and Thermodynamics
- 4-Methyl-3-propoxybenzoic acid's solubility and thermodynamic properties in various solvents have been studied. Research like that conducted by Wu et al. (2016) on similar compounds, such as 3-methyl-4-nitrobenzoic acid, demonstrates the importance of understanding solubility for purification processes. These studies are crucial for the optimization of purification and manufacturing processes in pharmaceutical and chemical industries (Wu, Di, Zhang, & Zhang, 2016).
Chemical Synthesis and Characterization
- Studies focusing on the synthesis and characterization of related benzoic acid derivatives, like the work of Xu et al. (2000) on polymethylsiloxane with 4-propoxybenzoic acid side groups, are significant. These research efforts delve into creating novel materials with potential applications in various industries, including materials science and nanotechnology (Xu, Kang, Xie, Zhang, & Xu, 2000).
Pharmaceutical and Cosmetic Applications
- The compound's close relatives, such as parabens (alkyl esters of p-hydroxybenzoic acid), have been extensively researched for their use in pharmaceuticals, cosmetics, and food preservatives. Studies like those conducted by Hu et al. (2013) provide insights into the applications and effects of these compounds in various consumer products (Hu, Chen, Whitener, Boder, Jones, Porollo, Chen, & Zhao, 2013).
Environmental and Biodegradation Studies
- The biodegradation and environmental impact of structurally similar compounds, such as parabens, have been a subject of research. Understanding how these compounds interact with the environment and their degradation processes can inform regulatory decisions and environmental policies. For instance, the work by Donnelly and Dagley (1980) on the metabolism of aromatic acids by Pseudomonas putida sheds light on the microbial degradation of these compounds (Donnelly & Dagley, 1980).
Safety and Hazards
According to the safety data sheet for a similar compound, 4-n-Propoxybenzoic acid, it is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .
properties
IUPAC Name |
4-methyl-3-propoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-10-7-9(11(12)13)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTXVFUAXUEAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-propoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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